Product packaging for Methyl 4-(3-nitropyridin-2-yl)benzoate(Cat. No.:CAS No. 937601-36-0)

Methyl 4-(3-nitropyridin-2-yl)benzoate

Cat. No.: B1320532
CAS No.: 937601-36-0
M. Wt: 258.23 g/mol
InChI Key: MXJLOXZMDUQVLN-UHFFFAOYSA-N
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Description

Methyl 4-(3-nitropyridin-2-yl)benzoate is a high-purity chemical intermediate offered with a guaranteed purity of 95% . This compound is intended for research and development applications, strictly within laboratory settings. As a nitropyridine derivative, this scaffold is highly valued in medicinal chemistry for the synthesis of complex heterocyclic systems. The nitro group on the pyridine ring is a key functional handle for further synthetic transformations, including reduction to corresponding anilines, which are pivotal building blocks in active pharmaceutical ingredients (APIs) . Compounds featuring the 3-nitropyridin-2-yl motif are investigated as key intermediates in multistep syntheses, such as for novel AKT1 modulators with potential antineoplastic activity and other conjugated heterocyclic systems . Its structure, incorporating an aromatic ester, makes it a versatile precursor for constructing molecules with specific spatial and electronic properties. Key Features: • Purity: 95% • Primary Application: Chemical Synthesis Intermediate • Handling: Store in a cool, dry place in a well-closed container. Notice for Researchers: This product is categorized as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O4 B1320532 Methyl 4-(3-nitropyridin-2-yl)benzoate CAS No. 937601-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3-nitropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-19-13(16)10-6-4-9(5-7-10)12-11(15(17)18)3-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJLOXZMDUQVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Nitropyridine Ring

The nitropyridine core of the molecule is the primary site of chemical reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the electron density distribution within the pyridine (B92270) ring, making it an electrophilic substrate.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 3-nitropyridine (B142982) derivatives. In this two-step addition-elimination mechanism, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group restores the aromaticity of the ring. For Methyl 4-(3-nitropyridin-2-yl)benzoate, the SNAr reactions are characterized by the displacement of the nitro group and a distinct regioselectivity of nucleophilic attack.

In many nucleophilic aromatic substitution reactions, the nitro group itself can act as an effective leaving group, a characteristic that is particularly pronounced in activated heterocyclic systems. mdpi.com The electron-poor pyridine ring, further deactivated by the ortho- and para-directing effects of the ring nitrogen and the strong π-accepting capability of the nitro group, makes the C-3 position susceptible to nucleophilic attack. This allows for the displacement of the nitro group by various nucleophiles.

Research on analogous 2-substituted-3-nitropyridines has demonstrated that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov Similarly, studies on methyl 3-nitropyridine-4-carboxylate, a close structural isomer of the target compound, have shown that the nitro group is successfully replaced by a fluoride (B91410) anion using cesium fluoride in DMSO. mdpi.comwikipedia.org This body of evidence strongly suggests that this compound would undergo similar SNAr reactions, where the nitro group is displaced by a range of nucleophiles.

Table 1: Examples of Nucleophilic Substitution of the Nitro Group in 3-Nitropyridine Systems

Nucleophile Reagent Example Product Type Reference
Fluoride Cesium Fluoride (CsF) 3-Fluoropyridine derivative mdpi.com
Thiolates R-SH + Base (e.g., K₂CO₃) 3-(Alkyl/Arylthio)pyridine derivative nih.gov
Alkoxides R-OH + Base 3-Alkoxypyridine derivative mdpi.com

The regiochemical outcome of nucleophilic attack on the 3-nitropyridine ring is governed by the combined electronic effects of the ring nitrogen and the nitro substituent. These groups activate the ring for nucleophilic attack, particularly at positions ortho and para to the activating group. In the case of this compound, there are two primary modes of nucleophilic attack:

Attack at C-3: This leads to the direct displacement of the nitro group as described in the SNAr mechanism. The stability of the resulting Meisenheimer intermediate, with the negative charge delocalized onto the nitro group and the ring nitrogen, facilitates this pathway. nih.gov

Attack at C-4 or C-6 (Vicarious Nucleophilic Substitution): Nucleophilic attack can also occur at positions bearing a hydrogen atom, typically ortho or para to the nitro group. nih.gov For a 3-nitropyridine system, this corresponds to the C-4 and C-6 positions. Since the C-2 position is already substituted in the target molecule, the most likely positions for this type of attack are C-4 and C-6. This reaction, known as Vicarious Nucleophilic Substitution (VNS), results in the formal substitution of a hydrogen atom. nih.govacs.org The attack is generally favored at the C-4 position (para to the nitro group).

The preferred reaction pathway—direct SNAr substitution of the nitro group versus VNS at a C-H position—depends on the nature of the nucleophile and the reaction conditions. Anionic S-, N-, and O-nucleophiles often favor the substitution of the non-activated nitro group. nih.gov

The nitro group of this compound is readily reducible to an amino group, a transformation that is fundamental in organic synthesis. This reduction provides access to the corresponding 3-aminopyridine (B143674) derivative, a versatile intermediate for further functionalization. The conversion can be achieved using a variety of reducing agents, ranging from catalytic hydrogenation to dissolving metal reductions. wikipedia.org

The reduction proceeds in a stepwise manner, typically involving nitroso and hydroxylamine (B1172632) intermediates, although these are often not isolated. The final product is the stable aniline (B41778) derivative.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/Method Description
Catalytic Hydrogenation (H₂, Pd/C, PtO₂) A clean and efficient method using hydrogen gas and a metal catalyst.
Metal/Acid Combinations (Fe/HCl, Sn/HCl, SnCl₂) Classical methods using a metal in an acidic medium. Tin(II) chloride (SnCl₂) is often used for its mildness.

Oxidation reactions involving the 3-nitropyridine ring of this compound are not commonly reported. The pyridine ring is an electron-deficient system, which makes it inherently resistant to electrophilic attack and oxidation. Furthermore, the nitro group is already in a high oxidation state. Consequently, the core heterocyclic structure is generally stable under oxidative conditions.

Beyond the direct substitution of the nitro group, other functionalization reactions can modify the nitropyridine ring. A significant example is the aforementioned Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov

In the VNS mechanism, a nucleophile containing a leaving group attached to the nucleophilic carbon atom (e.g., a chloromethyl carbanion) attacks an electron-deficient aromatic ring at a position occupied by hydrogen. This is followed by a base-induced β-elimination of the leaving group (e.g., HCl), leading to the formation of a substituted product and restoration of aromaticity. nih.govacs.org For 3-nitropyridines, this reaction provides a powerful method for direct C-H alkylation or amination at the C-4 position.

Table 3: Examples of Nucleophiles for Vicarious Nucleophilic Substitution on 3-Nitropyridines

Nucleophile Precursor Nucleophile Type Functionalization Product Reference
Alkyl Phenyl Sulfones Sulfonyl-stabilized carbanions C-H Alkylation nih.govacs.org
Hydroxylamine Aminating agent C-H Amination

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Reactivity of the Benzoate (B1203000) Ester Group

The chemical reactivity of this compound is significantly influenced by the electronic properties of its constituent parts. The benzoate ester group, while generally stable, is activated towards nucleophilic attack by the strong electron-withdrawing nature of the attached 3-nitropyridin-2-yl substituent. This substituent deactivates the benzene (B151609) ring towards electrophilic substitution but activates the carbonyl carbon of the ester group towards nucleophiles.

The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid, 4-(3-nitropyridin-2-yl)benzoic acid, can be achieved under both acidic and basic conditions. The reaction rate is highly dependent on pH and temperature.

Base-Catalyzed Hydrolysis (Saponification): This is the more common and efficient method for ester hydrolysis. The mechanism is a nucleophilic acyl substitution that proceeds via a stepwise pathway involving a tetrahedral intermediate. The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. oieau.fr The presence of the 3-nitropyridin-2-yl group, a powerful electron-withdrawing group, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to methyl benzoate or even methyl 4-nitrobenzoate. oieau.frsemanticscholar.org

Interactive Data Table: Relative Base-Catalyzed Hydrolysis Rates of Substituted Methyl Benzoates

CompoundSubstituent at C4Typical Relative Rate Constant (k_rel)Rationale
Methyl benzoate-H1Reference compound.
Methyl 4-methoxybenzoate-OCH₃< 1Electron-donating group, deactivates carbonyl carbon. oieau.fr
Methyl 4-chlorobenzoate-Cl> 1Weakly electron-withdrawing group, activates carbonyl carbon. oieau.fr
Methyl 4-nitrobenzoate-NO₂>> 1Strongly electron-withdrawing group, significantly activates carbonyl carbon. oieau.frresearchgate.net
This compound -C₅H₃N(NO₂)>>> 1 (Predicted) The 3-nitropyridin-2-yl group is strongly electron-withdrawing, leading to a predicted high rate of hydrolysis.

Catalysis is inherent in the use of strong acids or bases. General base catalysis by buffer components can also occur but is often less significant than specific hydroxide ion catalysis. oieau.fr High-temperature water (200–300 °C) can also promote hydrolysis, even in the absence of added catalysts, due to the increased dissociation constant of water at elevated temperatures.

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is a reversible process that also proceeds through a tetrahedral intermediate. The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the activated carbonyl group. This pathway is generally less efficient than base-catalyzed hydrolysis for this substrate.

The conversion of the ester functionality in this compound into an amide is a synthetically important transformation. This ester-amide exchange, or amidation, involves the reaction of the ester with a primary or secondary amine. The reaction is a nucleophilic acyl substitution, similar to hydrolysis.

The enhanced electrophilicity of the ester's carbonyl carbon facilitates this reaction, allowing it to proceed under milder conditions than might be required for less activated esters. nih.gov The reaction generally requires a catalyst to proceed at a reasonable rate, especially with less nucleophilic amines like anilines. researchgate.net

Several catalytic systems can be employed for the direct amidation of esters:

Group (IV) Metal Alkoxides: Complexes of metals like zirconium or titanium can act as Lewis acids, activating the ester carbonyl group towards nucleophilic attack. nih.gov

Niobium(V) Oxide: Heterogeneous catalysts like Nb₂O₅ have demonstrated high activity for the amidation of methyl benzoate, offering advantages such as reusability and solvent-free conditions. researchgate.net

2-Pyridone Derivatives: These compounds can act as tautomeric catalysts, facilitating the proton transfer steps involved in the formation and collapse of the tetrahedral intermediate. chemrxiv.org

Nickel-Based Catalysts: Nickel(II) pincer complexes have been used for the oxidative amidation of aldehydes, and related systems can catalyze ester-amide exchange. nih.govresearchgate.net

Interactive Data Table: Catalytic Approaches for Ester-Amide Exchange

Catalyst TypeExampleGeneral ConditionsSubstrate ScopeRef.
Lewis AcidZr/Ti Solid AcidsHigh temperature, refluxing methanol (B129727)Benzoic acids and methanol mdpi.com
HeterogeneousNiobium(V) oxide (Nb₂O₅)High temperature (e.g., 160 °C), solvent-freeVarious esters and amines, including anilines researchgate.net
Organocatalyst5-(pyrrolidino)-2-pyridoneToluene, room temp. to 60 °CActivated esters (e.g., 4-nitrophenyl acetate) and primary amines chemrxiv.org
Transition MetalNi(glyme)Cl₂/phen/Zn120 °C, NMP solventAryl alkyl esters and nitroarenes (as amine precursors) nih.gov

The reaction of this compound with an amine (R¹R²NH) would yield the corresponding amide, N,N-R¹,R²-4-(3-nitropyridin-2-yl)benzamide, and methanol as a byproduct.

Intermolecular and Intramolecular Reaction Pathways

Beyond reactions at the ester group, the 3-nitropyridine ring is a key site of reactivity. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to intermolecular nucleophilic attack.

A prominent reaction pathway is Vicarious Nucleophilic Substitution (VNS) . In this reaction, a nucleophile bearing a leaving group attacks the electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. acs.org For 3-nitropyridine systems, nucleophilic attack typically occurs at the C2 or C4 positions, which are ortho and para to the nitro group. In the case of this compound, the C2 position is already substituted. Therefore, VNS reactions with carbon nucleophiles (e.g., carbanions stabilized by sulfonyl or cyano groups) would be expected to occur at the C4 or C6 positions of the pyridine ring. acs.org The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by base-induced elimination to restore aromaticity. acs.org

Intramolecular reactions are less common and would require the presence of a suitable nucleophilic group elsewhere in the molecule or on a reactant that could subsequently cyclize. Without such a group, intermolecular pathways like VNS or nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring would predominate.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its behavior and optimizing reaction conditions. This involves identifying key intermediates and determining the nature of the reaction steps.

Meisenheimer Adducts: Meisenheimer adducts (or Meisenheimer complexes) are key, well-established reactive intermediates in the nucleophilic aromatic substitution (SNAr) reactions of electron-deficient aromatic systems like 3-nitropyridine. wikipedia.orgchemeurope.comiupac.org When a nucleophile attacks the pyridine ring of this compound, it forms a resonance-stabilized, negatively charged cyclohexadienyl intermediate known as a Meisenheimer adduct. acs.orgwikipedia.org

For instance, in a VNS reaction, the initial attack of the carbanion forms this adduct. acs.org The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. wikipedia.orgchemeurope.com The formation of this stable intermediate is a hallmark of a stepwise SNAr mechanism. In many cases, these adducts can be observed and characterized spectroscopically, and in some instances, even isolated as stable salts. acs.orgwikipedia.org Subsequent elimination of a leaving group (or a proton and a leaving group in VNS) from the adduct leads to the final substituted product.

N-nitropyridinium Salts: N-nitropyridinium salts are intermediates primarily associated with the synthesis of nitropyridines rather than their subsequent reactions. acs.org They are formed by the reaction of pyridine with a nitrating agent, such as dinitrogen pentoxide or nitronium tetrafluoroborate. datapdf.com The formation of an N-nitro bond activates the pyridine ring towards further reaction. The subsequent transformation of the N-nitropyridinium ion into 3-nitropyridine can involve the addition of a nucleophile (like bisulfite) to the ring, followed by an intramolecular migration of the nitro group from the nitrogen to the C3 position. While not a direct intermediate in the reactions of this compound, understanding the role of N-nitropyridinium salts is essential for comprehending the synthesis of its core 3-nitropyridine moiety.

The reactions involving this compound predominantly follow stepwise processes .

Nucleophilic Acyl Substitution: The hydrolysis and amidation of the benzoate ester group are classic examples of stepwise reactions. They proceed through a distinct, non-isolable tetrahedral intermediate. The reaction involves two main steps: addition of the nucleophile to form the intermediate, followed by the elimination of the leaving group (methoxide) to regenerate the carbonyl group.

Nucleophilic Aromatic Substitution: As discussed, SNAr reactions on the 3-nitropyridine ring are definitively stepwise. The ability to detect and sometimes isolate the Meisenheimer adduct provides strong evidence against a concerted mechanism (where bond-breaking and bond-forming occur simultaneously). acs.orgwikipedia.org The reaction proceeds via addition-elimination.

In the context of the synthesis of the 3-nitropyridine ring itself, there has been mechanistic debate. The migration of the nitro group from the nitrogen of an N-nitropyridinium intermediate to the carbon ring has been proposed to occur through either a stepwise mechanism involving a solvent-caged nitronium ion or a concerted oieau.fracs.org sigmatropic shift. Experimental evidence from studies on substituted pyridines tends to support the concerted sigmatropic shift mechanism for this specific transformation. However, for the subsequent reactivity of the fully formed nitropyridine ring in this compound, stepwise pathways involving discrete intermediates are the established norm.

Influence of Catalysts and Reagents

The chemical reactivity of this compound, particularly in the context of its synthesis and further functionalization, is significantly governed by the choice of catalysts and reagents. The primary route to a biaryl compound of this nature is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, a palladium catalyst is essential for facilitating the formation of the carbon-carbon bond between the 3-nitropyridine and the methyl benzoate moieties.

Commonly employed palladium catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The efficiency of these catalysts is often enhanced by the use of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like tricyclohexylphosphine (B42057) (PCy₃) and SPhos. These ligands stabilize the palladium center and modulate its reactivity, influencing both reaction rate and yield. organic-chemistry.org

The choice of base is another critical factor in these cross-coupling reactions. An appropriate base is required to activate the boronic acid partner in a Suzuki coupling. organic-chemistry.org Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used. The strength and solubility of the base can significantly impact the reaction outcome.

In addition to its synthesis, the reactivity of the 3-nitropyridine ring itself is of interest. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, the nitro group can be displaced by a variety of nucleophiles. The choice of nucleophile and the presence of a suitable base, such as potassium carbonate, are determinative of the reaction's success and product distribution. For instance, thiols can readily displace the nitro group under basic conditions. nih.govresearchgate.net

Below is a table summarizing the influence of various catalysts and reagents on reactions pertinent to this compound.

Reaction Type Catalyst/Reagent Function Typical Examples
Suzuki-Miyaura CouplingPalladium CatalystFacilitates C-C bond formation.Pd(OAc)₂, Pd(PPh₃)₄
Suzuki-Miyaura CouplingPhosphine LigandStabilizes catalyst, enhances reactivity.PPh₃, PCy₃, SPhos
Suzuki-Miyaura CouplingBaseActivates boronic acid.K₂CO₃, Na₂CO₃, Cs₂CO₃
Nucleophilic Aromatic SubstitutionBaseDeprotonates nucleophile, facilitates substitution.K₂CO₃

Solvent and Temperature Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of chemical reactions involving this compound are profoundly influenced by the reaction solvent and temperature. These parameters are crucial for controlling reaction rates, minimizing side product formation, and ensuring the desired regioselectivity.

In the context of palladium-catalyzed cross-coupling reactions for the synthesis of this compound, the choice of solvent is critical for dissolving the reactants and the catalyst system, as well as for influencing the reaction mechanism. A variety of solvents can be employed, often in combination with water. Common solvents include toluene, dioxane, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). The polarity of the solvent can affect the rate of the different steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, polar aprotic solvents like DMF can often accelerate the reaction rate. researchgate.net

Temperature plays a direct role in the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also promote side reactions and catalyst decomposition, leading to lower yields and the formation of impurities. Therefore, an optimal temperature must be determined for each specific reaction system. For many Suzuki-Miyaura couplings, temperatures in the range of 80-120 °C are typical. researchgate.netnih.gov

For nucleophilic aromatic substitution reactions on the 3-nitropyridine ring, both solvent and temperature are key to achieving the desired outcome. The solvent must be able to dissolve the substrate and the nucleophile, and it should be stable under the reaction conditions. Polar aprotic solvents such as DMF are often effective for these types of reactions. nih.gov The reaction temperature influences the rate of substitution. While some highly activated substrates may react at room temperature, heating is often necessary to achieve a reasonable reaction rate. The temperature must be carefully controlled to avoid unwanted side reactions.

The following table outlines the effects of solvent and temperature on key reactions related to this compound.

Reaction Type Solvent Effect on Kinetics and Selectivity Typical Temperature Range (°C)
Suzuki-Miyaura CouplingToluene, Dioxane, DMF, THF (often with water)Influences solubility and reaction rate. Polarity can affect catalytic cycle efficiency.80 - 120
Nucleophilic Aromatic SubstitutionDMF, DMSOPolar aprotic solvents facilitate the reaction by solvating the cation of the nucleophilic salt.Room Temperature - 100

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Analysis of ¹H and ¹³C NMR spectra would provide definitive evidence for the connectivity of atoms in Methyl 4-(3-nitropyridin-2-yl)benzoate and assess its purity.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the benzoate (B1203000) and nitropyridine rings, as well as a singlet for the methyl ester protons. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the nitro group and the ester functionality, as well as the anisotropic effects of the aromatic rings. The multiplicity of the signals (singlet, doublet, triplet, etc.) and the coupling constants (J) would reveal the substitution pattern on the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the ester, the carbons attached to the nitro group, and the other aromatic carbons would be characteristic and aid in the complete assignment of the carbon skeleton.

Purity Assessment: The integration of the proton signals in the ¹H NMR spectrum would be used to determine the relative number of protons, which can be a powerful tool for assessing the purity of the sample. The presence of unexpected signals would indicate the presence of impurities.

Advanced NMR Techniques for Conformational Analysis and Mechanistic Studies

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), could be employed to investigate the through-space proximity of protons. This information would be invaluable for determining the preferred conformation of the molecule, particularly the dihedral angle between the pyridine (B92270) and benzene (B151609) rings. Such studies are crucial for understanding the three-dimensional structure, which can influence the compound's physical and chemical properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, thereby providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be the definitive method to confirm the molecular formula of this compound, which is C₁₃H₁₀N₂O₄. By measuring the exact mass with high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, thus providing unambiguous confirmation of the chemical formula.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) and Raman for Functional Group Identification

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Expected Vibrational Bands:

C=O Stretch (Ester): A strong absorption band would be expected in the region of 1720-1740 cm⁻¹.

NO₂ Stretch (Nitro group): Two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group would be anticipated, typically around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively.

C-O Stretch (Ester): A characteristic band for the C-O single bond stretch of the ester would likely appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1450-1600 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H) would be indicative of the aromatic rings.

The combination of FT-IR and Raman spectroscopy would provide complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This comprehensive analysis would allow for a confident identification of the functional groups present in the molecule.

Spectroscopic Signatures of Nitro and Ester Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within this compound, namely the aromatic nitro group (NO₂) and the methyl ester group (-COOCH₃). The N-O bonds in the nitro group are highly polar, resulting in strong and readily identifiable absorption bands in the IR spectrum. spectroscopyonline.com

For aromatic nitro compounds, two distinct, strong stretching vibrations are characteristic:

Asymmetric N-O Stretch: This band typically appears in the range of 1550-1475 cm⁻¹. orgchemboulder.com Its high intensity is a result of the large change in dipole moment during this vibrational mode. spectroscopyonline.com

Symmetric N-O Stretch: This vibration is observed at a lower frequency, generally between 1360-1290 cm⁻¹. orgchemboulder.com

The methyl ester moiety also presents a prominent spectroscopic signature. The most characteristic absorption is from the carbonyl (C=O) group, which gives rise to a very strong and sharp band. For aromatic esters like methyl benzoate, this C=O stretching vibration is typically found in the region of 1730-1715 cm⁻¹. Additionally, two characteristic C-O stretching bands are expected, one for the C(=O)-O bond and another for the O-CH₃ bond, usually appearing in the 1300-1000 cm⁻¹ region. libretexts.org

Table 1: Expected Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic Nitro (Ar-NO₂)Asymmetric Stretch1550 - 1475Strong
Aromatic Nitro (Ar-NO₂)Symmetric Stretch1360 - 1290Strong
Aromatic Ester (Ar-COOCH₃)C=O Stretch1730 - 1715Strong
Aromatic Ester (Ar-COOCH₃)C-O Stretch1300 - 1100Medium-Strong
Aromatic RingsC=C Stretch1600 - 1400Medium-Weak
Aromatic RingsC-H Stretch3100 - 3000Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is dictated by the presence of multiple chromophores—the pyridine ring, the benzene ring, the nitro group, and the ester group—which form an extended conjugated π-system.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be characterized by intense absorptions arising from π→π* transitions within the conjugated aromatic system. The presence of the electron-withdrawing nitro group on the pyridine ring and the connection to the benzoate ring system significantly influences these transitions. The nitro group itself can participate in n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands. libretexts.org

Correlation with Electronic Properties

The UV-Vis absorption spectrum is directly correlated with the electronic properties of the molecule. The energy of the electronic transitions, indicated by the wavelength of maximum absorbance (λ_max), reflects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The strong electron-withdrawing nature of the nitro group lowers the energy of the LUMO, which is likely localized primarily on the nitropyridine ring. nih.gov This reduction in the HOMO-LUMO gap results in absorption at longer wavelengths (lower energy). The specific λ_max values and their shifts upon changing solvent polarity (solvatochromism) can provide further evidence for the nature of the electronic transitions. For example, a significant red shift in polar solvents would support the presence of a π→π* transition with considerable intramolecular charge-transfer character. chemrxiv.org The electronic properties of nitroaromatic compounds are fundamental to their diverse applications and are a key area of study. nih.govnih.gov

Table 2: Expected UV-Vis Absorption Data and Electronic Transitions
Transition TypeAssociated ChromophoreExpected Wavelength RegionCharacteristics
π→πExtended conjugated system (nitropyridine-benzoate)Long-wavelength UV / near-VisibleHigh intensity (large molar absorptivity, ε)
n→πNitro group (NO₂)Long-wavelength UVLow intensity, may be masked by π→π* bands
π→π*Isolated aromatic ringsShort-wavelength UVHigh intensity

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can obtain a detailed map of electron density. This allows for the unambiguous determination of bond lengths, bond angles, and torsion angles. wikipedia.org

For this specific molecule, a crystallographic study would reveal several key structural features:

Molecular Conformation: The dihedral angle between the pyridine and benzene rings is a critical parameter, defining the degree of planarity and thus the extent of π-conjugation between the two aromatic systems. Studies on related 2-arylpyridine compounds show a wide range of such conformations. mdpi.commdpi.com

Bond Geometries: Precise lengths of the C-N, N-O, C=O, and C-O bonds can confirm the expected bond orders and identify any unusual electronic effects.

Intermolecular Interactions: The analysis would elucidate the crystal packing arrangement, revealing non-covalent interactions such as hydrogen bonds (e.g., C-H···O), π-π stacking between aromatic rings, and other van der Waals forces that govern the solid-state architecture.

While the specific crystal structure for the title compound is not detailed here, extensive crystallographic data exists for numerous 2-arylpyridine derivatives, providing a strong basis for understanding the likely structural motifs. mdpi.commdpi.comresearchgate.net

Surface Analysis Techniques (e.g., SEM, AFM, XPS) for Related Compounds

While techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) are typically used for analyzing the morphology, topography, and elemental composition of material surfaces, their application to pure, small organic molecules is less common than for polymers or materials science. However, computational surface analysis methods derived from crystallographic data are highly relevant.

A pertinent example for related heterocyclic compounds is the use of Hirshfeld surface analysis . uctm.edu This technique is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. Generated from X-ray diffraction data, the Hirshfeld surface provides a graphical representation of the space a molecule occupies in a crystal. uctm.edursc.org

By mapping properties like electrostatic potential or the distance to the nearest atom outside the surface, one can:

Identify and visualize key intermolecular contacts, such as hydrogen bonds and π-π stacking interactions.

Generate 2D "fingerprint plots" that provide a quantitative summary of the different types of intermolecular contacts, allowing for detailed comparison between related structures. rsc.org

For this compound, Hirshfeld analysis would offer quantitative insights into how the nitro and ester groups participate in directing the crystal packing through specific intermolecular interactions.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. These calculations can elucidate geometric parameters, electronic orbital distributions, and potential reactivity sites.

The molecular structure of Methyl 4-(3-nitropyridin-2-yl)benzoate consists of a benzoate (B1203000) group and a 3-nitropyridine (B142982) group linked by a C-C single bond. The geometry of the molecule is largely defined by the dihedral angle between the planes of these two aromatic rings. DFT calculations would typically be employed to find the lowest energy conformation.

Due to steric hindrance between the ortho-hydrogen on the benzene (B151609) ring and the nitro group on the pyridine (B92270) ring, a completely planar conformation is expected to be energetically unfavorable. The molecule likely adopts a twisted conformation to minimize these steric clashes. The optimized structure would reveal the precise bond lengths, bond angles, and the critical dihedral angle between the two rings, which dictates the extent of π-conjugation across the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar compounds, as specific data for the title compound is not available.

Parameter Predicted Value
C-C (inter-ring) bond length ~1.48 Å
Dihedral Angle (Pyridine-Benzene) 30° - 50°
C-N (Pyridine ring) bond length ~1.34 Å
C-NO₂ bond length ~1.45 Å

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich benzoate portion of the molecule, while the LUMO is anticipated to be centered on the electron-deficient 3-nitropyridine ring, a consequence of the strong electron-withdrawing nature of the nitro group.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table is illustrative, based on typical values for similar compounds, as specific data for the title compound is not available.

Orbital Predicted Energy (eV)
HOMO -6.5 to -7.5
LUMO -2.5 to -3.5
HOMO-LUMO Gap (ΔE) 3.5 to 4.5

The HOMO-LUMO energy gap is a reliable indicator of kinetic stability. A large gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. The predicted large energy gap for this compound suggests that it is a kinetically stable molecule under normal conditions. Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further quantitative measures of reactivity.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the ester. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be concentrated around the hydrogen atoms of the aromatic rings and near the pyridine nitrogen, indicating sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). These interactions reveal the extent of intramolecular charge transfer, hyperconjugation, and delocalization of electron density.

DFT calculations can also be used to predict various thermochemical and thermodynamic parameters by performing frequency calculations on the optimized geometry. These parameters are essential for understanding the stability of the molecule and its behavior at different temperatures. Key parameters include zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These values are crucial for predicting reaction equilibria and spontaneity.

Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available data to generate a detailed article on the computational and theoretical studies of "this compound" that would adhere to the specific outline provided.

The requested sections on Mechanistic Modeling, including Transition State Analysis and Reaction Pathways, Adsorption Mechanisms for corrosion inhibition, and Time-Dependent DFT (TD-DFT) for Excited State Properties, require specific research findings and data that are not present in the current body of accessible scientific literature for this particular compound. While general principles and methodologies for these computational chemistry techniques are well-documented for other related molecules, a focused analysis solely on this compound is not possible at this time.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions of focusing only on the specified compound, the article cannot be generated. No data tables or detailed research findings could be located for "this compound" in the context of the requested computational and theoretical studies.

Advanced Applications in Chemical Sciences

Methyl 4-(3-nitropyridin-2-yl)benzoate as a Versatile Synthetic Building Block

The strategic placement of a nitro group, a known electron-withdrawing group, on the pyridine (B92270) ring, combined with the aryl linkage to a methyl benzoate (B1203000) moiety, confers distinct reactivity upon this compound. This makes it a highly adaptable precursor in various synthetic transformations.

Precursor in Organic Synthesis of Complex Molecules

This compound serves as a key starting material for the synthesis of intricate molecular architectures. The presence of multiple reaction sites allows for a variety of chemical modifications. A plausible and widely utilized method for the synthesis of this compound is the Suzuki coupling reaction. This would involve the palladium-catalyzed cross-coupling of 2-chloro-3-nitropyridine (B167233) with 4-(methoxycarbonyl)phenylboronic acid.

Table 1: Plausible Suzuki Coupling Reaction for the Synthesis of this compound

Reactant 1 Reactant 2 Catalyst Product

Once synthesized, the nitro group can be reduced to an amino group, which can then be further functionalized. The ester group can be hydrolyzed to a carboxylic acid or converted to other derivatives, and the pyridine ring itself can undergo various transformations. This versatility allows for the construction of a wide array of complex molecules from this single precursor.

Intermediate for Functionalized Pyridines and Heterocycles

The reactivity of the 3-nitropyridine (B142982) scaffold is central to its role as an intermediate for a diverse range of functionalized pyridines and other heterocyclic systems. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution reactions. nih.govmdpi.com This allows for the introduction of various functional groups onto the pyridine core.

Furthermore, the nitro group can be a versatile handle for cyclization reactions. For instance, reduction of the nitro group to an amine, followed by intramolecular reactions with a suitably positioned functional group on the benzoate ring or a separately introduced side chain, can lead to the formation of fused heterocyclic systems. This strategy is a common approach for the synthesis of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science. nih.gov

Role in Pharmaceutical Development as a Precursor

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a vast number of approved drugs. nih.govnih.govresearchgate.netmdpi.com The pyridine ring can act as a bioisostere for a phenyl ring, offering advantages such as improved solubility and metabolic stability. The 2-aryl-3-nitropyridine motif, present in this compound, is a key structural element in various biologically active compounds.

The ability to functionalize both the pyridine and the benzoate portions of the molecule allows for the creation of large libraries of compounds for screening against various biological targets. For example, the amino derivative (obtained by nitro reduction) can be acylated to form a range of amides, a common functional group in many pharmaceuticals. The carboxylic acid (from ester hydrolysis) can be coupled with various amines to generate another set of amides. This modular approach to synthesis makes this compound a valuable precursor in the drug discovery process.

Potential in Materials Science

The unique electronic and structural features of this compound also suggest its potential for applications in the field of materials science, particularly in the development of novel organic materials with interesting optical and electronic properties.

Exploration for Optical and Electrical Properties

Donor-acceptor substituted aromatic compounds, including nitropyridine derivatives, are known to exhibit significant nonlinear optical (NLO) properties. optica.orgibm.com The combination of the electron-withdrawing nitro group and the electron-donating (or accepting, depending on the context) methyl benzoate group attached to the pyridine ring creates a push-pull system that can lead to large molecular hyperpolarizabilities. These properties are crucial for applications in optoelectronics, such as in frequency doubling of lasers and in optical switching devices. optica.orgibm.com

The electrical properties of materials derived from this compound are also of interest. Bipyridine derivatives, which share a similar structural motif of two linked aromatic rings, are known to be used in the construction of coordination polymers and other materials with applications in electronics. researchgate.netresearchgate.netwikipedia.org The incorporation of the polar nitro group and the potential for extended conjugation in polymers derived from this compound could lead to materials with interesting conductivity or semiconductivity.

Table 2: Potential Properties and Applications in Materials Science

Property Potential Application Rationale
Nonlinear Optical (NLO) Properties Optoelectronics, Frequency Doubling Donor-acceptor structure of nitropyridine derivatives. optica.orgibm.com
Tunable Photophysical Properties Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes Modification of substituents on the 2-aryl-3-nitropyridine scaffold. nih.govnih.gov

Contribution to Specialty Chemicals and Materials

Beyond its potential in high-tech applications, this compound can serve as a precursor to a variety of specialty chemicals and materials. The functional groups present in the molecule allow for its incorporation into larger polymeric structures, potentially leading to the development of specialty polymers with tailored properties such as thermal stability, specific solubility, or unique chemical resistance.

The bipyridine-like structure is a well-known chelating ligand in coordination chemistry. wikipedia.org Derivatives of this compound, particularly after modification of the ester and nitro groups, could be used to synthesize novel ligands for creating metal complexes. These complexes could find applications in catalysis, sensing, or as components in supramolecular assemblies. researchgate.netresearchgate.net The versatility of this compound as a building block makes it a valuable addition to the toolbox of chemists working on the development of new and innovative materials.

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Routes

The synthesis of complex organic molecules in an environmentally conscious and efficient manner is a cornerstone of modern chemistry. Future research into the synthesis of Methyl 4-(3-nitropyridin-2-yl)benzoate is anticipated to move beyond traditional methods, embracing principles of green chemistry to enhance sustainability and efficiency.

Key areas for development include:

Green Catalysis: The exploration of novel catalytic systems is another critical research direction. This includes the use of earth-abundant and non-toxic metal catalysts, as well as organocatalysts, to replace hazardous and expensive reagents. rsc.org The development of recyclable catalysts would further enhance the green credentials of the synthetic process.

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted organic synthesis are powerful techniques that can dramatically accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles. researchgate.netnih.gov Investigating the application of these energy sources to the synthesis of this compound could lead to more efficient and sustainable production methods.

Environmentally Benign Solvents: A shift towards the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is essential for reducing the environmental impact of chemical synthesis. Research into solvent-free reaction conditions should also be a priority. researchgate.netnih.gov

A comparative table of potential green synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent ReactionsFewer steps, reduced waste, higher atom economyDesign of novel convergent reaction pathways.
Green CatalysisUse of non-toxic and recyclable catalystsDevelopment of efficient iron, copper, or organocatalytic systems.
Microwave/UltrasoundFaster reaction times, improved yieldsOptimization of reaction conditions and scalability.
Green SolventsReduced environmental impact, improved safetyExploration of aqueous or bio-based solvent systems.

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound suggests a rich and varied reactivity that is yet to be fully explored. Future research should aim to uncover and harness these latent reaction pathways.

Potential areas of investigation include:

Functionalization of the Pyridine (B92270) Ring: The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic aromatic substitution. nih.govquimicaorganica.org A systematic investigation into the reactions of various nucleophiles with the pyridine core could lead to the synthesis of a diverse library of novel derivatives. Furthermore, the development of methods for direct C-H functionalization would provide a highly efficient route to modify the pyridine scaffold. rsc.org

Transformations of the Nitro Group: The nitro group is a versatile functional handle that can be transformed into a wide array of other functionalities, such as amines, azides, and nitroso groups. Exploring the selective reduction of the nitro group in the presence of the ester functionality would open up avenues for further derivatization.

Reactions Involving the Methyl Ester: The methyl ester group can undergo a variety of transformations, including hydrolysis, amidation, and reduction. Investigating these reactions will provide access to carboxylic acid, amide, and alcohol derivatives, each with potentially unique properties and applications.

Cross-Coupling Reactions: The pyridine and benzene (B151609) rings can both participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The development of selective cross-coupling strategies will be crucial for the synthesis of more complex molecular architectures.

Advanced Characterization of Electronic Structures

A thorough understanding of the electronic structure of this compound is fundamental to predicting its reactivity and designing derivatives with tailored properties. Future research in this area should employ a combination of advanced spectroscopic techniques and computational methods.

Key research objectives include:

Experimental Determination of Electron Density Distribution: Techniques such as high-resolution X-ray diffraction can provide detailed experimental maps of the electron density distribution within the molecule. nih.govbohrium.comresearchgate.net This information is invaluable for understanding bonding patterns and intermolecular interactions.

Spectroscopic Investigations: A comprehensive spectroscopic analysis, including advanced NMR techniques, UV-Vis spectroscopy, and fluorescence spectroscopy, will provide insights into the electronic transitions and photophysical properties of the molecule. nih.govresearchgate.net

Computational Modeling of Electronic Properties: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule. nih.govbohrium.comresearchgate.net These computational studies will complement experimental data and provide a deeper understanding of the factors governing the molecule's properties.

Computational Design and Prediction of Derivatives with Tuned Properties

The integration of computational chemistry into the research workflow can significantly accelerate the discovery and development of new molecules with desired properties. In the context of this compound, computational design can be a powerful tool for predicting the properties of its derivatives and guiding synthetic efforts.

Future research in this area should focus on:

In Silico Screening of Virtual Libraries: The generation and computational screening of large virtual libraries of derivatives can be used to identify candidates with specific electronic, optical, or biological properties. acs.orgresearchgate.net This approach can help to prioritize synthetic targets and reduce the time and resources required for experimental work.

Quantitative Structure-Activity Relationship (QSAR) Studies: By establishing correlations between the molecular structure and observed properties, QSAR models can be developed to predict the activity of new derivatives.

Modeling of Reactivity and Reaction Mechanisms: Computational methods can be employed to investigate the mechanisms of potential reactions, predict the regioselectivity of functionalization, and rationalize observed reactivity patterns. acs.org

The table below outlines the potential applications of computational design for this compound:

Computational ApproachApplicationDesired Outcome
Virtual ScreeningIdentification of derivatives with specific propertiesPrioritization of synthetic targets for novel materials or bioactive compounds.
QSAR ModelingPrediction of biological activity or physical propertiesRational design of molecules with enhanced performance.
Mechanistic StudiesElucidation of reaction pathwaysUnderstanding and control of chemical reactivity.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(3-nitropyridin-2-yl)benzoate, and how can reaction conditions be optimized?

A common method involves nucleophilic aromatic substitution or coupling reactions. For example, methyl 4-hydroxybenzoate can react with 3-nitro-2-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF at 70°C for 14 hours), yielding the target compound with ~82% efficiency . Optimization may include solvent selection (polar aprotic solvents like DMF enhance reactivity), stoichiometric adjustments (1:1 molar ratio of reactants), and temperature control to minimize side reactions. Monitoring via TLC or HPLC is critical for intermediate verification .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions on the pyridine and benzoate rings. For example, nitro-group deshielding effects on adjacent protons provide diagnostic peaks .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (C₁₃H₁₀N₂O₄, theoretical ~282.06 g/mol) and isotopic patterns .
  • FT-IR : Identifies functional groups (e.g., ester C=O stretch ~1720 cm⁻¹, nitro-group absorption ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can crystallization challenges for this compound be addressed?

Crystallization difficulties often arise due to nitro-group polarity and π-π stacking interactions. Advanced methods include:

  • Encapsulated Nanodroplet Crystallization : Using oil-encapsulated organic solvents (e.g., ethyl acetate) to control nucleation rates, improving crystal quality for X-ray diffraction .
  • Temperature-Gradient Techniques : Slow cooling from a saturated DMSO/ethanol solution enhances crystal lattice formation .

Q. How should researchers resolve contradictions in analytical data (e.g., unexpected byproducts or purity discrepancies)?

  • HPLC-PDA/MS Analysis : Detects trace impurities (e.g., unreacted starting materials or hydrolysis products). Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to separate polar nitro-derivatives .
  • X-ray Crystallography (SHELX Suite) : Resolves structural ambiguities by comparing experimental and simulated diffraction patterns. SHELXL refinement is particularly effective for nitro-group orientation analysis .

Q. What strategies are recommended for studying structure-activity relationships (SAR) involving this compound?

  • Substituent Modification : Replace the nitro group with electron-withdrawing/donating groups (e.g., CF₃, NH₂) to assess electronic effects on bioactivity .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases or GPCRs). Validate via in vitro assays (IC₅₀ measurements) .

Q. How can reaction scalability be improved without compromising yield?

  • Flow Chemistry : Continuous-flow reactors minimize thermal degradation of nitro groups while maintaining high pressure/temperature conditions (e.g., 100°C, 5 bar) .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C or CuI) enhance coupling efficiency in Suzuki-Miyaura or Ullmann reactions for aryl-aryl bond formation .

Q. What methodologies assess the compound’s stability under varying pH and thermal conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C for 24–72 hours. Monitor degradation via UPLC-MS .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td) and hygroscopicity, critical for storage protocol design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.